Product packaging for 4-methyl-1H-pyrazol-3-ol(Cat. No.:CAS No. 3947-61-3)

4-methyl-1H-pyrazol-3-ol

Cat. No.: B3133601
CAS No.: 3947-61-3
M. Wt: 98.1 g/mol
InChI Key: TYWCCQQJFXUKRN-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazol-3-ol (: 3947-61-3) is an organic compound with the molecular formula C 4 H 6 N 2 O and a molecular weight of 98.11 g/mol [ citation 1 ]. As a member of the pyrazole family, it serves as a versatile building block and key precursor in organic synthesis and medicinal chemistry research. Pyrazole and pyrazolone derivatives are extensively studied for their diverse biological activities. Research on similar structures has demonstrated significant antimicrobial properties [ citation 2 ]. For instance, certain 3-methyl-1H-pyrazol-5-ol derivatives have shown potent activity against bacterial strains like Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains) and the fungus Aspergillus niger [ citation 2 ]. The antimicrobial mechanism is believed to involve targeting essential bacterial enzymes, such as dihydrofolate reductase (DHFR) [ citation 2 ]. Furthermore, pyrazolone scaffolds are recognized in pharmacological studies for their analgesic, antipyretic, and anti-inflammatory potential [ citation 5 ]. This compound requires specific storage conditions to maintain stability: it should be kept in a dark place, under an inert atmosphere, and at room temperature [ citation 1 ]. Safety Information: Signal Word: Warning. Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation) [ citation 1 ]. Please Note: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B3133601 4-methyl-1H-pyrazol-3-ol CAS No. 3947-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWCCQQJFXUKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1h Pyrazol 3 Ol and Its Derivatives

Core Pyrazole (B372694) Ring Formation Strategies

The fundamental approach to synthesizing the pyrazole ring involves the reaction of a dinucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic synthon.

Cyclocondensation of Hydrazines with β-Diketones

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds, or β-diketones, represents one of the most direct and long-established methods for pyrazole synthesis, first pioneered by Ludwig Knorr in 1883. mdpi.comnih.govmdpi.com This cyclocondensation reaction is a robust and rapid pathway to polysubstituted pyrazoles. mdpi.commdpi.com The general mechanism involves the initial reaction of one hydrazine nitrogen with a carbonyl group, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

However, a significant challenge in this synthesis, particularly with unsymmetrical β-diketones, is the frequent formation of a mixture of two regioisomers. mdpi.combeilstein-journals.org The regioselectivity can be influenced by factors such as the nature of the substituents, the specific hydrazine derivative used, and the reaction conditions. nih.gov To address this, various strategies have been developed, including the use of acid catalysis or specific solvents like N,N-dimethylacetamide in an acidic medium, which can enhance yields and favor the formation of a single regioisomer. nih.gov

Modern adaptations of this classic reaction include one-pot procedures where the β-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine without isolating the intermediate. beilstein-journals.orgorganic-chemistry.orgdergipark.org.tr This approach streamlines the process, making it a highly efficient method for accessing a wide range of substituted pyrazoles. organic-chemistry.orgdergipark.org.tr

Table 1: Examples of Pyrazole Synthesis via β-Diketone Cyclocondensation

Hydrazine Derivative β-Diketone Catalyst/Conditions Product Reference
Hydrazine Hydrate (B1144303) Acetylacetone Reflux 3,5-Dimethyl-1H-pyrazole mdpi.com
Phenylhydrazine (B124118) 1-Phenyl-1,3-butanedione Acetic Acid 1,5-Diphenyl-3-methyl-1H-pyrazole & 1,3-Diphenyl-5-methyl-1H-pyrazole mdpi.comnih.gov
Aryl Hydrazine 4,4,4-Trifluoro-1-arylbutan-1,3-dione HCl in DMAc Regioselective trifluoromethylated pyrazoles nih.gov

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

Another fundamental strategy for pyrazole synthesis involves the cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds, such as enones. mdpi.comnih.govbeilstein-journals.org This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and elimination. In many cases, the initial product is a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.govmdpi.comresearchgate.net The oxidation can often be achieved in situ using an oxidizing agent or simply by exposure to air. mdpi.combeilstein-journals.org

The regioselectivity of the final pyrazole product is determined by the initial nucleophilic attack of the hydrazine. The use of hydrazine derivatives with a good leaving group, such as tosylhydrazine, can circumvent the need for a separate oxidation step, as the elimination of the tosyl group directly yields the aromatic pyrazole. beilstein-journals.org Microwave-assisted synthesis has proven effective for this reaction, allowing for the rapid and high-yield production of novel 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones. mdpi.com

Table 2: Examples of Pyrazole Synthesis from α,β-Unsaturated Carbonyls

Hydrazine Derivative α,β-Unsaturated Carbonyl Conditions Product Type Reference
p-Tolylhydrazine Chalcones Cu(OTf)₂, bmim, then oxidation 1,3,5-Trisubstituted pyrazole mdpi.com
Tosylhydrazine trans-4-Phenyl-3-buten-2-one Microwave, solvent-free 3,5-Disubstituted-1H-pyrazole mdpi.com

Reactions Involving Hydrazine Derivatives and Methyl Acrylate (B77674)

The reaction of hydrazine derivatives with α,β-unsaturated esters like methyl acrylate or ethyl acrylate serves as a versatile route to pyrazolone (B3327878) intermediates, which are direct precursors to pyrazol-3-ol compounds. For instance, the reaction of a substituted hydrazine, such as 4-chlorophenylhydrazine, with ethyl acrylate leads to the formation of a pyrazolidin-3-one (B1205042) ring system. google.com This intermediate can then be further reacted to yield the corresponding 1-substituted-1H-pyrazol-3-ol. google.com

This type of reaction is also a critical first step in various multi-component syntheses. The condensation of hydrazine hydrate with ethyl acetoacetate (B1235776) is a common starting point for building more complex heterocyclic systems fused to the pyrazole ring. derpharmachemica.comacs.org Additionally, Aza-Michael addition reactions of aminopyrazoles with methyl acrylate have been used to synthesize β-(pyrazol-4-ylamino)esters, which are valuable intermediates for creating fused pyrazole structures. chim.it

Multi-component Reaction (MCR) Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity rapidly.

Tandem Knoevenagel–Michael Reactions for Bis-Pyrazole Derivatives

A prominent MCR strategy for the synthesis of bis-pyrazole derivatives, specifically 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), is the tandem Knoevenagel condensation followed by a Michael addition. tubitak.gov.trccspublishing.org.cn This reaction typically involves the condensation of an aromatic aldehyde with one equivalent of a pyrazolone (such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one). ccspublishing.org.cnarabjchem.org This Knoevenagel condensation forms a reactive α,β-unsaturated intermediate. tubitak.gov.tr

This intermediate subsequently undergoes a conjugate Michael-type addition with a second equivalent of the pyrazolone, leading to the formation of the bis-pyrazole product. tubitak.gov.trbenthamdirect.com A variety of catalysts have been successfully employed to facilitate this reaction, including zinc oxide nanowires, tubitak.gov.trtubitak.gov.tr Mohr's salt, benthamdirect.com and cerium(IV) sulfate (B86663). arabjchem.orginnovareacademics.in Notably, this reaction can also proceed efficiently under catalyst-free conditions, using water as a green solvent, highlighting its operational simplicity and environmental friendliness. ccspublishing.org.cn

Table 3: Catalysts in Tandem Knoevenagel-Michael Reactions for Bis-pyrazoles

Reactants Catalyst Solvent Product Type Reference
Aromatic Aldehyde, Pyrazolone Zinc Oxide Nanowires EtOH/H₂O Bis-pyrazole tubitak.gov.tr
Aromatic Aldehyde, Pyrazolone Mohr's Salt Reflux Bis(pyrazolyl)methane benthamdirect.com
Aromatic Aldehyde, Pyrazolone Ce(SO₄)₂·4H₂O H₂O/EtOH 4,4'-(Arylmethylene)bis(pyrazol-5-ol) arabjchem.org

Four-Component Synthesis Pathways for Novel Derivatives

Four-component reactions provide a powerful and convergent pathway for the synthesis of highly functionalized and novel pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. researchgate.netsemanticscholar.org A widely used four-component synthesis involves the one-pot reaction of an aromatic aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile (B47326). derpharmachemica.comresearchgate.netsemanticscholar.org

The proposed mechanism for this transformation involves two simultaneous reaction cascades. beilstein-journals.org First, the hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate. Concurrently, a Knoevenagel condensation between the aromatic aldehyde and malononitrile generates a reactive Michael acceptor. beilstein-journals.org The pyrazolone intermediate then attacks the Michael acceptor, followed by an intramolecular cyclization and tautomerization to yield the final, stable pyrano[2,3-c]pyrazole product. These reactions are often promoted by simple and environmentally benign catalysts like sodium benzoate (B1203000) or can be performed in green solvents such as water, making them highly attractive from a sustainable chemistry perspective. derpharmachemica.comresearchgate.netsemanticscholar.org

Table 4: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Components Catalyst/Solvent Product Reference
Aryl Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile Sodium Benzoate / Water Pyrano[2,3-c]pyrazole derivative semanticscholar.org
Aromatic Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile Triethylamine / Water 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derpharmachemica.com
Aromatic Aldehyde, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile Magnetized Water Pyrano[2,3-c]pyrazole derivative researchgate.net

Functionalization and Derivatization Strategies

The inherent reactivity of the pyrazole ring and its substituents allows for a wide array of functionalization and derivatization reactions. These strategies are instrumental in modifying the core structure of 4-methyl-1H-pyrazol-3-ol to generate novel derivatives with tailored properties.

Halogenation of Pyrazole Ring Substituents

Halogenation of the pyrazole ring is a key strategy for creating versatile intermediates. For instance, the bromination of 1-phenylpyrazol-3-ols can be achieved using reagents like N-bromosuccinimide. researchgate.net The position of halogenation is influenced by the reaction conditions and the existing substituents on the pyrazole ring. Halogenated pyrazolones are valuable synthetic precursors for producing dyes and various fused and spiro heterocyclic compounds. innovareacademics.in

Alkylation and Acylation of Ring and Side-Chain Substituents

Alkylation and acylation reactions on the pyrazole nucleus and its side-chains are fundamental for introducing diverse functional groups. Alkylation can occur on the nitrogen atoms of the pyrazole ring or on side-chain substituents like amino groups. researchgate.net For example, 1-phenyl-1H-pyrazol-3-ol can be O-alkylated with tosylated glycerol (B35011) carbonate to yield 4-{[(1-phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one in good yield. mdpi.com Acylation reactions are also common, often targeting amino groups on the pyrazole ring. researchgate.net

Reactant 1Reactant 2ProductYieldReference
1-phenyl-1H-pyrazol-3-olTosylated glycerol carbonate4-{[(1-phenyl-1H-pyrazol-3-yl)oxy]methyl}-1,3-dioxolan-2-one71% mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olMethyl iodideNot specifiedGood mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPropargyl bromideNot specifiedGood mdpi.com
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-olPhenacyl bromideNot specifiedGood mdpi.com

Synthesis of Pyrazole-Based Chalcones and Hydrazone Derivatives

The synthesis of pyrazole-based chalcones often involves the Claisen-Schmidt condensation of an appropriately substituted pyrazole aldehyde or ketone with an acetophenone (B1666503) derivative in the presence of a base. researchgate.net These chalcones can then be used to synthesize other heterocyclic systems. researchgate.net Pyrazole-hydrazone derivatives are typically prepared by condensing a pyrazole carbohydrazide (B1668358) with an aromatic aldehyde. nih.gov For example, 3-phenyl-1H-pyrazole-5-carbohydrazide can be reacted with various aromatic aldehydes to produce a series of novel hydrazones. nih.gov

Incorporation of Fused Heterocyclic Systems (e.g., Pyrazolo-Pyrimidinones)

Pyrazolo[3,4-d]pyrimidinones are a significant class of fused heterocyclic compounds derived from pyrazoles. One synthetic route involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield a pyrazolopyrimidine core, which can be further functionalized. mdpi.com Another approach describes the synthesis of pyrazolo[1,5-a]pyrimidinones through the condensation of various β-keto esters and 3-aminopyrazole (B16455). rsc.org These fused systems are of interest due to their diverse biological activities. arkat-usa.orgnih.gov

Starting MaterialReagentsProductReference
5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrileFormic Acid3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol mdpi.com
β-keto esters3-aminopyrazolePyrazolopyrimidin-7-ol rsc.org
(5-methyl-2,4-dihydro-3H-pyrazol-3-ylidene)malononitrileSulfur, Morpholine5-amino-3-methyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile arkat-usa.org

C-F Activation Strategies for Substituted Pyrazole Formation

The introduction of fluorine into the pyrazole ring can significantly alter the molecule's properties. While specific C-F activation strategies directly involving this compound are not extensively detailed in the provided context, the broader field of fluorinated pyrazole synthesis highlights the importance of this functionalization. olemiss.edubohrium.com The synthesis of trifluoromethyl-substituted pyrazoles, for instance, can be achieved through the condensation of hydrazines with trifluoromethylated 1,3-diketones, often with high regioselectivity. nih.gov

Sustainable and Green Synthesis Methodologies

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For pyrazole derivatives, this includes the use of greener catalysts and solvent systems. For example, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved using a reusable and heterogeneous catalyst, 1,3-disulfonic acid imidazolium (B1220033) tetrachloroaluminate, in a simple and efficient manner. rsc.org Another green approach for the same class of compounds utilizes cerium(IV) sulfate as an eco-friendly catalyst under solvent-free conditions, resulting in high yields and short reaction times. scielo.org.mx Furthermore, catalyst-free and solvent-free methods, employing microwave irradiation or simple heating, have been developed for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). researchgate.net Ultrasound irradiation in an aqueous ethanol (B145695) medium has also been reported as a green and convenient method for preparing bis-pyrazolylmethane derivatives. acs.org

ReactionCatalyst/ConditionsAdvantagesReference
Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s1,3-disulfonic acid imidazolium tetrachloroaluminateGreen, simple, efficient, reusable catalyst rsc.org
Synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)sCe(SO4)2·4H2O / Solvent-freeEco-friendly, high yield, short reaction time scielo.org.mx
Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols)Microwave irradiation or heating / Catalyst and solvent-freeEfficient, green researchgate.net
Synthesis of 4,4-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)sUltrasound irradiation / Water/ethanolEnvironmentally friendly, shorter reaction time, excellent yields acs.org

Catalyst-Free Reaction Conditions

The development of synthetic methods that proceed efficiently without the need for a catalyst is a cornerstone of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes chemical waste. Several catalyst-free approaches for the synthesis of derivatives of this compound, particularly 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), have been reported.

One effective method involves the direct reaction of an aldehyde with a pyrazolone under solvent-free and catalyst-free conditions. researchgate.net This can be achieved through conventional heating or by using microwave irradiation, which often accelerates the reaction. For instance, heating a mixture of an aromatic aldehyde and 3-methyl-1-phenyl-5-pyrazolone (in a 1:2 molar ratio) at 120°C successfully yields the corresponding 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. researchgate.net

Another innovative catalyst-free method utilizes ultrasound irradiation to promote the reaction at room temperature. sci-hub.seacs.org This one-pot, pseudo-five-component reaction involves the condensation of phenylhydrazine derivatives (2 equivalents), β-ketoesters like ethyl acetoacetate (2 equivalents), and an aromatic aldehyde (1 equivalent). sci-hub.se The use of ultrasound provides the necessary energy to drive the reaction forward without a catalyst, offering high yields in shorter reaction times compared to traditional methods. The choice of solvent can influence the reaction's efficiency, with a water/ethanol mixture often proving effective. acs.org

These catalyst-free methods offer significant advantages, including operational simplicity, milder reaction conditions, and avoidance of potentially toxic or expensive catalysts. rsc.org

Table 1: Comparison of Catalyst-Free Synthesis Methods for Pyrazolone Derivatives

MethodReactantsConditionsProduct TypeKey AdvantagesReference
Thermal Heating Aromatic Aldehyde, 3-Methyl-1-phenyl-5-pyrazolone120°C, Solvent-free4,4′-(Arylmethylene)bis(pyrazol-5-ol)Simplicity, No solvent or catalyst waste researchgate.net
Microwave Irradiation Aromatic Aldehyde, 3-Methyl-1-phenyl-5-pyrazolone300 W, Solvent-free4,4′-(Arylmethylene)bis(pyrazol-5-ol)Rapid reaction times, Efficiency researchgate.net
Ultrasonic Irradiation Aromatic Aldehyde, Phenylhydrazine, Ethyl AcetoacetateRoom Temperature, Water/Ethanol4,4′-(Arylmethylene)bis(pyrazol-5-ol)Mild conditions, High yields, Energy efficient sci-hub.seacs.org

Utilization of Environmentally Benign Solvents (e.g., Magnetized Distilled Water)

The shift towards green chemistry has spurred research into replacing traditional volatile organic solvents with environmentally benign alternatives. Water, particularly in modified forms, has emerged as a promising medium for organic synthesis.

An eco-friendly and efficient method has been developed for the synthesis of 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols) using magnetized distilled water (MDW) as a green solvent. civilica.comisnac.ir This approach involves the reaction of various aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in MDW. The process is notable for being catalyst-free and yielding good product quantities. civilica.com The use of MDW offers several benefits, including short reaction times, low cost, a straightforward work-up procedure, and the complete avoidance of organic solvents. civilica.comisnac.ir

Water and ethanol are also frequently used as green solvents in the synthesis of pyrazole derivatives. sci-hub.searabjchem.org For example, the ultrasound-assisted, catalyst-free synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) is effectively carried out in a water/ethanol (1/1) mixture. acs.org This solvent system is not only environmentally friendly but also facilitates the reaction to give excellent yields. acs.org The use of aqueous media aligns with the principles of green chemistry by reducing pollution and improving the safety profile of the synthesis.

Table 2: Green Solvents in the Synthesis of Pyrazolone Derivatives

Green SolventReaction TypeConditionsAdvantagesReference
Magnetized Distilled Water (MDW) Condensation of aromatic aldehydes and pyrazolonesCatalyst-freeLow cost, Short reaction times, Simple work-up, No organic solvent civilica.comisnac.ir
Water/Ethanol (1:1) Pseudo-five-component reactionUltrasound irradiation, Room temperatureEnvironmentally friendly, Shorter reaction time, Excellent yields acs.org
Water Pseudo-five-component reactionGuanidine hydrochloride catalyst, RefluxInexpensive, Readily available researchgate.net

Considerations for Scalable Synthesis and Industrial Production Methods

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and purity. For pyrazole derivatives, developing scalable processes is crucial for their application in various industries.

High selectivity is another critical factor in industrial production. For instance, in the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, methods have been developed to achieve high selectivity over the isomeric byproduct, 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol. google.com This is vital as it reduces the need for extensive and costly purification steps to remove unwanted isomers. The process involves reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine in the presence of the desired product, which helps to steer the reaction towards the correct isomer. google.com

Furthermore, the choice of raw materials is paramount. Industrial processes should rely on commercially available and inexpensive starting materials to ensure the economic viability of the final product. hymasynthesis.com The development of commercially viable processes that avoid reliance on natural sources, which can be affected by seasonal variations and other factors, is a significant advantage for consistent, large-scale manufacturing. hymasynthesis.com

Tautomeric Equilibria and Isomerism of 4 Methyl 1h Pyrazol 3 Ol Systems

Investigation of Prototropic Tautomerism: 1H-Pyrazol-3-ol (OH-form) and 1,2-Dihydro-3H-Pyrazol-3-one (NH-form)

The core of pyrazol-3-ol tautomerism lies in the equilibrium between two primary prototropic forms: the aromatic 1H-pyrazol-3-ol (OH-form) and the non-aromatic 1,2-dihydro-3H-pyrazol-3-one (NH-form). nih.govresearchgate.net A third potential tautomer, the 2,4-dihydro-3H-pyrazol-3-one (CH-form), is also recognized in the broader class of pyrazolones. rsc.orgresearchgate.net

Investigations into this equilibrium utilize a combination of experimental and theoretical methods. X-ray crystal structure analysis provides unambiguous determination of the tautomeric form present in the solid state. nih.gov For instance, the analysis of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it crystallizes as dimers of the 1H-pyrazol-3-ol (OH-form) tautomer. nih.govmdpi.comnih.gov

In solution, the situation is more complex due to potential equilibria. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 15N nuclei, is a powerful tool for elucidating the dominant tautomeric forms in various solvents. By comparing the NMR chemical shifts of a potentially tautomeric compound with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), researchers can deduce the structure in solution. nih.govresearchgate.net For example, the NMR data for 1-phenyl-1H-pyrazol-3-ol in CDCl3 solution closely match its O-methyl derivative (the fixed OH-form) rather than its N-methyl derivative (the fixed NH-form), confirming the predominance of the OH-form. nih.gov

Influence of Substituent Effects on Tautomeric Preferences

Substituents on the pyrazole (B372694) ring significantly influence the position of the tautomeric equilibrium by altering the relative stability of the tautomers. The electronic nature of the substituent at the C4 position is particularly impactful.

Computational studies have shown that electron-donating groups, such as the methyl group (CH3) in 4-methyl-1H-pyrazol-3-ol, tend to favor the OH-tautomer. mdpi.com Conversely, electron-withdrawing groups at the C4 position, such as bromine, are known to stabilize the enol (OH) form through electron delocalization. vulcanchem.com More broadly, studies on substituted pyrazoles indicate that groups capable of electron donation (like OH, NH2, and CH3) favor the C3-tautomer (the OH-form in this context), while strong electron-withdrawing groups (like CHO, COOH) stabilize the C5-tautomer. mdpi.com

Substituent Type at C4Influence on EquilibriumPredominant Form
Electron-Donating (e.g., -CH₃) Stabilizes the OH-form1H-Pyrazol-3-ol
Electron-Withdrawing (e.g., -Br, -CHO) Stabilizes the OH-form (enol)1H-Pyrazol-3-ol

This table summarizes the general influence of C4 substituents on the tautomeric equilibrium of pyrazol-3-ol systems.

Substitution at the N1 position of the pyrazole ring has a profound effect on the tautomeric possibilities. When an alkyl or aryl substituent is present at N1, it eliminates the possibility of annular tautomerism (proton exchange between N1 and N2) and simplifies the equilibrium to one between the OH- and NH-forms.

Studies on a series of 1-substituted pyrazol-3-ols, including 1-methyl, 1-benzyl, and 1-phenyl derivatives, have demonstrated that these compounds overwhelmingly exist in the 3-hydroxy (OH) form in various solvents, including chloroform-d (B32938) (CDCl3), benzene-d6 (B120219) (C6D6), and dimethyl sulfoxide-d6 (DMSO-d6). nih.gov The comparison of their NMR spectra with fixed O-methyl and N-methyl analogues confirms the prevalence of the OH-tautomer. nih.gov

Role of Solvent Polarity and Intermolecular Interactions in Tautomerism

The tautomeric equilibrium is sensitive to the surrounding environment, particularly the solvent. mdpi.com Solvent polarity and its ability to form hydrogen bonds can shift the equilibrium by differentially solvating the tautomers. rsc.org

In nonpolar solvents like CDCl3 or C6D6, 1-phenyl-1H-pyrazol-3-ol exists predominantly as hydrogen-bonded dimers of the OH-form. nih.govnih.govktu.edu In contrast, in a polar aprotic solvent like DMSO-d6, these dimers are disrupted, and the compound is present as corresponding monomers, though still in the OH-form. nih.govnih.govktu.edu The change from a dimer to a monomeric state is evident from distinct downfield shifts in the 15N NMR signal for the N2 atom. nih.gov

For some related pyrazolone (B3327878) systems, the OH-form is dominant in less polar solvents like CDCl3, but minor amounts of the NH-tautomer may appear in the equilibrium in DMSO-d6. researchgate.net Polar protic solvents can divert intermolecular interactions towards themselves, favoring pyrazole-solvent hydrogen bonding over the formation of pyrazole-pyrazole clusters. mdpi.com

SolventPredominant Species (for 1-phenyl-1H-pyrazol-3-ol)Key Observation (NMR)
CDCl₃ OH-form Dimer15N Chemical Shift (N2): ~246 ppm nih.gov
C₆D₆ OH-form Dimer15N Chemical Shift (N2): ~246 ppm nih.gov
DMSO-d₆ OH-form Monomer15N Chemical Shift (N2): ~262 ppm (downfield shift indicates monomer) nih.gov

This table illustrates the effect of solvent on the aggregation state of a model pyrazol-3-ol compound.

Comparative Studies of Solid-State Versus Solution-Phase Tautomerism

A significant difference is often observed between the tautomeric state of pyrazoles in the solid phase versus in solution. In the solid state, the tautomeric equilibrium is typically "frozen," and the compound exists as a single, well-defined tautomer. mdpi.comcdnsciencepub.com This allows for its unambiguous structural determination by methods like X-ray crystallography and solid-state NMR (ssNMR). nih.gov For many pyrazoles, including 1-phenyl-1H-pyrazol-3-ol, the OH-tautomer is the form found in the crystal. nih.govcdnsciencepub.com

In solution, a dynamic equilibrium may exist, with the relative amounts of each tautomer depending on factors like solvent, temperature, and concentration. cdnsciencepub.com However, for many N-substituted pyrazol-3-ols, the OH-form that is present in the solid state is also the far-dominating form in solution. nih.gov The high degree of accordance between the 13C and 15N chemical shifts in the solid state and those in nonpolar solutions (like CDCl3) for 1-phenyl-1H-pyrazol-3-ol provides strong evidence for this consistency. nih.gov In some cases of N-unsubstituted pyrazoles, however, a single tautomer present in the crystal can exist as an equilibrium mixture of two tautomers in solution. researchgate.net

Determination of Energy Barriers for Tautomeric Interconversion Processes

The interconversion between tautomers requires overcoming an energy barrier. Theoretical calculations have been instrumental in quantifying these barriers. A crucial distinction is made between intramolecular proton transfer (within a single molecule) and intermolecular proton transfer (assisted by other molecules, such as solvent or another pyrazole).

The energy barrier for an intramolecular proton transfer in isolated pyrazole monomers is calculated to be very high, in the range of 47.8–55.5 kcal/mol. mdpi.comresearchgate.net This high barrier makes the unimolecular process kinetically unfavorable. nih.gov

In contrast, the intermolecular process, where proton exchange is assisted by other molecules, has a much lower energy barrier, typically in the range of 10–14 kcal/mol. encyclopedia.pubnih.gov This indicates that proton exchange in pyrazoles is predominantly an intermolecular process. nih.gov Substituents also affect these energy barriers; pyrazoles with electron-donating groups, such as the 4-methyl group, exhibit lower activation energies for proton transfer compared to those with electron-withdrawing groups. mdpi.comresearchgate.net Solvent molecules, particularly water, can further lower the energetic barriers by participating in the proton transfer via hydrogen-bonding networks. mdpi.comnih.gov

Tautomeric Behavior in Related Pyrazole-Derived Azo Dyes and Schiff Bases

The tautomeric equilibria of pyrazole systems extend to their derivatives, notably azo dyes and Schiff bases, where the interplay of different tautomeric forms significantly influences their properties, such as color and stability. unifr.ch The introduction of an azo or an imine group to the pyrazole ring, particularly at the C4 position of a pyrazol-3-ol, introduces additional possibilities for tautomerism, including the well-documented azo-hydrazone and keto-enol/imine-ol equilibria. rsc.orgnih.gov

Azo-Hydrazone Tautomerism in Pyrazole Azo Dyes

Azo dyes derived from pyrazol-3-ol moieties can exist in a tautomeric equilibrium between the azo-enol, azo-keto, and hydrazone-keto forms. rsc.org The position of this equilibrium is sensitive to the electronic nature of substituents on the pyrazoline ring and the aromatic ring attached to the azo group, as well as the polarity of the solvent. rsc.orgdergipark.org.tr

For instance, studies on pyrazolone-based azo dyes have shown that the hydrazone tautomer is often favored, a preference that can be modulated by the solvent environment. In nonpolar solvents, the hydrazone form tends to be more stable, whereas polar solvents can shift the equilibrium towards the azo-enol form by disrupting intramolecular hydrogen bonds. rsc.org This behavior is crucial for the application of these compounds as dyes, as the different tautomers exhibit distinct absorption spectra and, consequently, different colors. nih.gov

Spectroscopic investigations, particularly UV-Vis and Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the predominant tautomeric form. For example, in a study of various 4-(phenyldiazenyl)benzene-1,3-diol derivatives, the azo form was found to be dominant across different solvents. dergipark.org.tr In contrast, other research on pyrazolone azo dyes has demonstrated the prevalence of the hydrazone form in both solution and the solid state. unifr.chrsc.org

Computational studies using Density Functional Theory (DFT) have also been employed to predict the relative stabilities of the tautomers. These calculations often corroborate experimental findings, indicating that the hydrazone form can be more stable than the azo form, sometimes by a significant energy margin. rsc.orgnih.gov

Table 1: Tautomeric Forms of Pyrazole-Derived Azo Dyes

Tautomeric FormGeneral StructureKey Characteristics
Azo-enolPyrazole ring with a hydroxyl group and an azo (-N=N-) linkage.Often favored in polar solvents.
Hydrazone-ketoPyrazolone ring in its keto form with a hydrazone (-NH-N=) linkage.Frequently the more stable tautomer, especially in nonpolar solvents and the solid state. unifr.chrsc.org

Keto-Enol and Amine-One/Imine-Ol Tautomerism in Pyrazole Schiff Bases

Schiff bases derived from the condensation of an amine with a 4-acyl or 4-formyl pyrazol-3-ol derivative also exhibit complex tautomeric behavior. These compounds can exist in equilibrium between keto-enamine (often referred to as amine-one) and enol-imine (or imine-ol) forms. nih.govmdpi.com

The amine-one tautomer is characterized by an enaminone system with an intramolecular hydrogen bond between the amine proton and the carbonyl oxygen of the pyrazolone ring. The imine-ol form, conversely, features an imine linkage and a hydroxyl group on the pyrazole ring. nih.gov

X-ray crystallography studies on Schiff bases derived from 4-acylpyrazolones have frequently shown the predominance of the amine-one tautomer in the solid state. researchgate.netresearchgate.net This stability is often attributed to the formation of a strong intramolecular hydrogen bond.

In solution, the equilibrium can be influenced by the solvent. NMR spectroscopy is a key technique for distinguishing between these tautomers. For example, the chemical shift of the proton involved in the intramolecular hydrogen bond can be indicative of the predominant form. A signal around 12-13 ppm in the ¹H NMR spectrum is often assigned to the N-H proton of the amine-one form, while a signal at a lower field might suggest the presence of the O-H proton in the imine-ol form. nih.gov

Theoretical studies on 4-acylpyrazolone-based Schiff bases have shown that the amine-one form is generally more stable than the imine-ol and other possible tautomers by a significant energy difference, supporting the experimental observations. nih.gov

Table 2: Tautomeric Forms of Pyrazole-Derived Schiff Bases

Tautomeric FormGeneral StructureKey Characteristics
Amine-one (Keto-enamine)Pyrazolone ring in its keto form with an enamine linkage.Often the most stable form in both solid state and solution due to a strong intramolecular hydrogen bond. nih.govresearchgate.netresearchgate.net
Imine-ol (Enol-imine)Pyrazole ring with a hydroxyl group and an imine (-C=N-) linkage.Generally less stable than the amine-one form. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the molecular framework, connectivity, and the subtle dynamics of tautomeric equilibria.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for verifying the identity and assessing the purity of 4-methyl-1H-pyrazol-3-ol. In solution, the compound exists in a tautomeric equilibrium, which can influence the observed chemical shifts. The spectra of related bis-pyrazolyl compounds, which contain the 3-methyl-1H-pyrazol-5-ol moiety, provide insight into the expected signals for the core structure. academie-sciences.fr For instance, in derivatives like 4,4'-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol), the methyl protons typically appear as a singlet, while the signals for the pyrazole ring atoms are influenced by the substituents and the solvent environment. academie-sciences.frarabjchem.org

The purity of a sample can be readily determined by ¹H NMR through the integration of signals corresponding to the compound versus those of impurities. Similarly, ¹³C NMR provides a count of unique carbon atoms, confirming the presence of the methyl, and pyrazole ring carbons, and helping to identify any residual solvents or synthetic byproducts. cdnsciencepub.com

Below is a table of representative NMR data for the core 3-methyl-1H-pyrazol-5-ol structure, derived from related compounds.

Nucleus Signal Type Typical Chemical Shift (δ, ppm) Reference
¹HCH₃2.07 - 2.32 (s) academie-sciences.frnih.gov
¹HNH/OH10.97 - 14.30 (br s) academie-sciences.frnih.gov
¹³CCH₃10.2 - 12.2 academie-sciences.frarabjchem.org
¹³CC4~102 - 105 academie-sciences.fr
¹³CC3~140 academie-sciences.fr
¹³CC5~161 academie-sciences.fr

Note: Chemical shifts are highly dependent on solvent, concentration, and the specific derivative being analyzed. The naming convention (pyrazol-3-ol vs. pyrazol-5-ol) depends on the substitution pattern that dictates ring numbering.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and mapping the covalent structure and spatial relationships within the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would primarily confirm the absence of coupling for the isolated methyl group and the C5-proton, but would be crucial for assigning protons in more complex substituted analogues.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the proton signal of the methyl group to its corresponding carbon signal and the C5-H proton to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is vital for piecing together the molecular skeleton. nih.gov For this compound, key HMBC correlations would be expected between:

The methyl protons (H-C-CH₃) and the C3 and C4 carbons of the pyrazole ring.

The C5 proton and the C3 and C4 carbons.

The NH proton and the C5 and N1/N2 carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and the related NOESY experiments detect through-space proximity between nuclei. nih.govcolab.ws These are particularly useful for determining stereochemistry and the preferred tautomeric form in solution by observing correlations, for example, between protons on a substituent and protons on the pyrazole ring. mdpi.comresearchgate.net

In the solid state, where molecular motion is restricted, tautomeric forms are "frozen" in the crystal lattice. Solid-state NMR (SSNMR), particularly using Cross-Polarization Magic Angle Spinning (CP/MAS) techniques, is exceptionally powerful for studying this phenomenon. psu.edu

¹³C CP/MAS NMR spectra can distinguish between tautomers because the chemical shifts of the pyrazole ring carbons (C3 and C5) are different in the -ol and -one forms. cdnsciencepub.comsemanticscholar.orgmdpi.com In a static structure, distinct signals are observed for C3 and C5, whereas rapid tautomerism in solution leads to averaged signals. semanticscholar.org

¹⁵N CP/MAS NMR is even more definitive for tautomeric analysis. mdpi.comfu-berlin.de The nitrogen atoms in the pyrazole ring have distinct electronic environments in the different tautomers:

OH-Tautomer (1H-Pyrazol-3-ol): This form has one "pyrrole-like" nitrogen (N1, bonded to a proton) and one "pyridine-like" nitrogen (N2, with a lone pair). These two types of nitrogen atoms have significantly different ¹⁵N chemical shifts. psu.edumdpi.com

CH-Tautomer (Pyrazol-3-one): This form has two nitrogen atoms that are more electronically similar, resulting in less separated ¹⁵N chemical shifts.

Studies on related pyrazole systems have demonstrated that the large chemical shift difference between the two nitrogen signals in the ¹⁵N CP/MAS spectrum is clear evidence for the presence of the OH-tautomer in the crystalline state. mdpi.comdurham.ac.uk

Nitrogen Type (in OH-Tautomer) Description Representative ¹⁵N Chemical Shift (δ, ppm) Reference
N1"Pyrrole-like" (protonated)~193 mdpi.com
N2"Pyridine-like" (unprotonated)~243 mdpi.com

The precise values of NMR chemical shifts and spin-spin coupling constants in solution are sensitive to the dominant tautomeric form. By comparing the NMR data of this compound with that of "fixed" derivatives (where the tautomerism is blocked by alkylation), the position of the tautomeric equilibrium can be inferred. mdpi.com

For example, a study on 1-phenyl-1H-pyrazol-3-ol compared its NMR data to its fixed O-methyl and N-methyl analogues. mdpi.com The chemical shifts (¹H, ¹³C, and ¹⁵N) of the parent compound closely resembled those of the O-methyl ("fixed" OH-form) derivative but were significantly different from the N-methyl ("fixed" NH-form) derivative. This provided strong evidence that the OH-tautomer is the predominant form in various solutions. mdpi.com Key differences are often observed in the ¹³C chemical shifts of the ring carbons and the ¹H-¹H coupling constants between ring protons, which tend to be different for each tautomeric structure. mdpi.combeilstein-journals.org

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides invaluable data on structure and dynamics, single-crystal X-ray crystallography offers the most unambiguous and definitive picture of the molecular structure in the solid state.

X-ray diffraction analysis can precisely locate the positions of atoms, including hydrogen atoms, within a crystal lattice, thereby providing conclusive proof of the existing tautomer. For pyrazol-3-ol systems, this technique definitively confirms whether the compound crystallizes in the hydroxy (-ol) form, the keto (-one) form, or as a zwitterion.

Furthermore, the crystal structure revealed that the molecules form hydrogen-bonded dimers. An intermolecular O—H···N hydrogen bond connects the hydroxyl group of one molecule to the "pyridine-like" N2 of a neighboring molecule, creating a characteristic R²₂(8) ring motif. iucr.orgnih.gov This dimeric structure is a common feature in the solid state for pyrazol-3-ol derivatives.

The table below summarizes the crystallographic data for the related compound, 4-methyl-5-phenyl-1H-pyrazol-3-ol. iucr.org

Parameter Value
Chemical FormulaC₁₀H₁₀N₂O
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)26.4082 (19)
b (Å)11.0972 (8)
c (Å)14.1245 (10)
β (°)118.996 (1)
Volume (ų)3620.4 (4)
Z16

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound is not available in the surveyed literature, detailed crystallographic data from closely related compounds, such as 4-methyl-5-phenyl-1H-pyrazol-3-ol and 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, offer valuable insights into the expected geometric parameters. nih.goviucr.org

In the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, the pyrazole ring is nearly planar. nih.govnih.gov The bond lengths and angles are within the normal ranges for pyrazole derivatives. nih.gov For instance, in a related pyrazolone (B3327878), the C=O double bond length was found to be 1.277(3) Å, which is longer than a typical carbonyl bond, suggesting delocalization of electron density within the heterocyclic system. iucr.org The pyrazole ring itself exhibits bond lengths that are indicative of its aromatic character. vulcanchem.com

The following table presents representative bond lengths and angles from a related pyrazolone derivative, which can be considered analogous to those in this compound.

Bond/AngleTypical Value (Å/°)Reference Compound
N1–N21.371(3)2,5-Dihydro-1H-pyrazole derivative
N2–C31.345(4)2,5-Dihydro-1H-pyrazole derivative
C3–C41.413(4)2,5-Dihydro-1H-pyrazole derivative
C4–C51.381(4)2,5-Dihydro-1H-pyrazole derivative
C5–N11.342(4)2,5-Dihydro-1H-pyrazole derivative
N1–N2–C3112.7(2)2,5-Dihydro-1H-pyrazole derivative
N2–C3–C4104.9(2)2,5-Dihydro-1H-pyrazole derivative
C3–C4–C5107.5(3)2,5-Dihydro-1H-pyrazole derivative
C4–C5–N1109.8(3)2,5-Dihydro-1H-pyrazole derivative
C5–N1–N2105.1(2)2,5-Dihydro-1H-pyrazole derivative

Torsion angles define the conformation of the molecule. In substituted pyrazol-3-ols, the planarity of the pyrazole ring is a key feature, with substituents potentially lying in or out of this plane. For example, in 4-methyl-5-phenyl-1H-pyrazol-3-ol, the dihedral angle between the pyrazole and phenyl rings is approximately 39.57° and 41.95° for the two independent molecules in the asymmetric unit. nih.govnih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

The solid-state architecture of pyrazol-3-ol derivatives is significantly influenced by intermolecular hydrogen bonds. In the case of 4-methyl-5-phenyl-1H-pyrazol-3-ol, molecules form dimers through pairs of intermolecular O—H···N hydrogen bonds, creating R(2)2(8) ring motifs. nih.govnih.gov These dimers are further connected by N—H···O hydrogen bonds, resulting in chains. nih.gov

Similarly, in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one, pairs of N—H···O hydrogen bonds link molecules into dimers with R(2)2(8) ring motifs. iucr.org These dimers are then linked into two-dimensional arrays. iucr.org The presence of both hydrogen bond donors (N-H and O-H) and acceptors (N and O) in this compound suggests that it will also exhibit extensive hydrogen bonding in the solid state, likely forming similar dimeric or catemeric structures. These interactions play a crucial role in the stability of the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H, N-H, C-H, C=C, and C-N bonds.

Expected IR absorption bands for pyrazole derivatives include:

O–H stretch: A broad band is anticipated around 3300 cm⁻¹ due to the hydroxyl group. vulcanchem.com The broadness of this peak is indicative of hydrogen bonding.

N–H stretch: A band in the region of 3100-3200 cm⁻¹ is expected for the N-H group of the pyrazole ring.

C–H stretch: Aromatic and aliphatic C-H stretching vibrations are expected in the 2900-3100 cm⁻¹ region.

C=C and C=N stretch: Pyrazole ring vibrations are typically observed in the 1500–1600 cm⁻¹ range. vulcanchem.com

C–N stretch: Peaks for the C-N stretching vibrations are expected between 1240 and 1300 cm⁻¹.

The position and shape of the O-H and N-H bands can provide information about the strength and nature of the hydrogen bonding interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Inference

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For pyrazole derivatives, the UV-Vis spectrum is influenced by the π-electron system of the heterocyclic ring and any attached chromophores.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for Molecular Weight and Purity Verification

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₄H₆N₂O), the expected molecular weight is approximately 98.10 g/mol .

In the mass spectrum of a related compound, 3-methyl-1H-pyrazole, the molecular ion peak is observed, and the fragmentation pattern provides clues about the structure. nist.gov For more complex pyrazole derivatives, fragmentation can involve the loss of substituents or parts of the heterocyclic ring. mdpi.comresearchgate.net

Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying and quantifying the compound in complex mixtures. researchgate.netacs.org An LC/MS analysis of this compound would be expected to show a prominent peak corresponding to its protonated molecule [M+H]⁺ at m/z 99.1.

Strategies for Resolving Conflicting Spectroscopic Data and Multi-Technique Validation

In the structural elucidation of a compound, it is not uncommon to encounter data from different spectroscopic techniques that may appear to be conflicting. For instance, the tautomeric form present in a solution (as indicated by NMR) may differ from that in the solid state (as determined by X-ray crystallography). mdpi.com

A robust strategy for resolving such discrepancies involves a multi-technique approach where data from various spectroscopic methods are correlated and used to build a cohesive picture of the molecule's structure and behavior.

Combined Spectroscopic Analysis: Integrating data from IR, NMR (¹H, ¹³C, ¹⁵N), and MS can help to confirm the connectivity and functional groups of the molecule.

Solid-State vs. Solution Studies: Comparing solid-state data (e.g., solid-state NMR, X-ray diffraction) with solution-state data (e.g., solution NMR, UV-Vis) can elucidate the influence of the physical state on the molecular structure, particularly with respect to tautomerism and conformation.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for different possible isomers or tautomers. mdpi.com These calculated data can then be compared with experimental results to identify the most likely structure.

By systematically applying a combination of these techniques, a validated and unambiguous structural assignment for this compound can be achieved.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. It is extensively used to predict a wide range of properties for pyrazole-based systems.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, conformational analysis is performed to identify the lowest energy conformer.

In the study of pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries. researchgate.netmdpi.com This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached where these forces are zero. The absence of imaginary frequencies in subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

For 4-methyl-1H-pyrazol-3-ol, tautomerism between the -ol and the corresponding -one form (4-methyl-1,2-dihydro-3H-pyrazol-3-one) is a key consideration. Computational studies can predict the relative stabilities of these tautomers. Furthermore, the rotation of the methyl group and the hydroxyl proton can lead to different conformers. DFT calculations can determine the most stable conformer by comparing their total energies. iu.edu.sa For instance, studies on similar pyrazole systems have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. mdpi.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of similar pyrazole compounds.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
N1-N21.375
N2-C31.330
C3-C41.430N1-N2-C3111.5
C4-C51.380N2-C3-C4106.0
C5-N11.350C3-C4-C5108.0
C3-O1.360C4-C5-N1109.5
C4-C(methyl)1.510C5-N1-N2105.0
C5-N1-N2-C30.5
H-O-C3-C4180.0

Electronic Structure Analysis (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals, Natural Bonding Orbitals)

Electronic structure analysis provides critical information about a molecule's reactivity, stability, and intermolecular interaction sites.

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netmdpi.com For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atom and the nitrogen atoms of the pyrazole ring, indicating these are sites prone to electrophilic attack. Regions around hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential (colored blue), marking them as sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. pjoes.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. pjoes.comnih.gov

Table 2: Representative FMO and Reactivity Descriptor Data for a Pyrazole Derivative This table presents hypothetical data for illustrative purposes based on typical values found in computational studies of similar pyrazole compounds.

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
Energy Gap (ΔE)5.3
Ionization Potential (I ≈ -EHOMO)6.5
Electron Affinity (A ≈ -ELUMO)1.2
Global Hardness (η = (I-A)/2)2.65
Global Softness (S = 1/2η)0.189
Electronegativity (χ = (I+A)/2)3.85

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). acs.org Theoretical chemical shifts are computed for an optimized geometry and are often linearly correlated with experimental values to correct for systematic errors arising from the choice of functional, basis set, and solvent effects. acs.orgresearchgate.net This computational prediction is invaluable for assigning signals in complex spectra and for distinguishing between different isomers or tautomers of this compound. researchgate.net

Many chemical and biological processes occur in solution, making it essential to account for solvent effects in theoretical calculations. Implicit solvation models, such as the Solvation Model based on Density (SMD), are computationally efficient methods to simulate the presence of a solvent. mdpi.comresearchgate.net The SMD model creates a solute cavity within a continuous dielectric medium representing the solvent. mdpi.com This approach allows for the calculation of solvation free energies and the investigation of how the solvent influences molecular geometry, electronic properties, and reaction barriers. For a polar molecule like this compound, the choice of solvent can significantly impact tautomeric equilibrium and reactivity. mdpi.com

Hartree-Fock (HF) and other Ab Initio Methods for Quantum Mechanical Studies

Before the widespread adoption of DFT, Hartree-Fock (HF) was the primary ab initio ("from first principles") method for quantum mechanical studies. HF theory approximates the many-electron wavefunction as a single Slater determinant but does not account for electron correlation, which is a significant limitation. mdpi.com

While DFT methods generally provide more accurate results for a given computational cost, HF calculations are still valuable. dergipark.org.tr They serve as a baseline for more advanced correlated methods like Møller-Plesset perturbation theory (MP2). mdpi.com Comparing HF and DFT results can provide insights into the importance of electron correlation for a particular molecular property. For pyrazole systems, HF has been used for geometry optimizations and to study electronic properties, often showing qualitative agreement with experimental data but with known systematic errors. mdpi.comdergipark.org.tr

Molecular Dynamics (MD) Simulations for Investigating Intermolecular Interactions and Dynamics

While quantum mechanical methods like DFT and HF are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how molecular conformations and interactions evolve.

Computational Assessment of Tautomeric Stability and Proton Transfer Mechanisms

The tautomeric equilibrium between the keto and enol forms of pyrazolone (B3327878) derivatives, including this compound, is a critical aspect influencing their chemical reactivity and biological activity. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these tautomers and the mechanisms of proton transfer between them.

Theoretical calculations have shown that for pyrazolone derivatives, the relative stability of tautomers can be significantly influenced by substituents and the surrounding medium (solvent). researchgate.net For instance, in the gas phase, the keto tautomer of some pyrazolone derivatives is energetically favored. However, solvent effects can reduce this energy gap, and in some cases, even favor the enol form, particularly in polar solvents. This shift is attributed to the differential stabilization of the tautomers by the solvent molecules.

Proton transfer, the fundamental process in tautomerization, can occur through various mechanisms, including intramolecular and intermolecular pathways. Computational studies on substituted pyrazoles have revealed that intramolecular proton transfer generally has a high activation energy, with calculated values in the range of 47.8–55.5 kcal/mol. mdpi.comresearchgate.net This suggests that direct intramolecular proton transfer is a kinetically unfavorable process.

The presence of solvent molecules, particularly water, can significantly lower the activation energy barrier for proton transfer. mdpi.comresearchgate.net Water molecules can act as a bridge, facilitating an intermolecular proton transfer mechanism. mdpi.com Theoretical models have shown that even a small number of water molecules can create a hydrogen-bonded network that provides a lower energy pathway for the proton to shuttle between the oxygen and nitrogen atoms of the pyrazole ring. mdpi.com The optimal stabilization is often achieved with two water molecules forming a bridge. mdpi.com

Furthermore, the electronic nature of substituents on the pyrazole ring can influence the tautomeric equilibrium and the kinetics of proton transfer. mdpi.com Electron-donating groups tend to favor substitution at the C3 position, while the presence of substituents at the C4 position can alter this preference. mdpi.com In the context of proton transfer, electron-releasing groups on the pyrazole ring have been found to lower the activation energy for tautomerism compared to electron-withdrawing groups. researchgate.net

The following table summarizes the key findings from computational studies on tautomeric stability and proton transfer in pyrazole derivatives.

Aspect InvestigatedKey Computational Findings
Tautomeric Stability The keto form can be more stable in the gas phase, but polar solvents can favor the enol form.
Intramolecular Proton Transfer High activation energies (47.8–55.5 kcal/mol) suggest this pathway is kinetically unfavorable. mdpi.comresearchgate.net
Intermolecular Proton Transfer Solvent molecules, especially water, significantly lower the activation energy by forming hydrogen-bonded bridges. mdpi.com
Substituent Effects Electron-donating groups can influence tautomer preference and lower the activation energy for proton transfer. mdpi.comresearchgate.net

Thermodynamic and Kinetic Analysis of Chemical Reactions, Including Transition State Characterization

Computational chemistry provides powerful tools for the thermodynamic and kinetic analysis of chemical reactions involving this compound and its derivatives. DFT calculations are frequently used to determine the energetics of reaction pathways, including the structures and energies of reactants, products, and transition states.

A key area of investigation is the mechanism of reactions such as C-F activation, which is a strategy employed in the synthesis of complex pyrazole-containing molecules. mdpi.comresearchgate.net For the reaction between a substituted pyrazole and an aniline (B41778) derivative, computational studies can elucidate the reaction mechanism. mdpi.com For example, a possible mechanism involves an SN2-type transition state where the deprotonated pyrazole acts as a nucleophile, displacing a fluoride (B91410) ion. mdpi.com

The activation energy for such reactions can be calculated, providing insight into the reaction kinetics. High activation barriers are consistent with the need for high reaction temperatures, such as refluxing in DMSO. mdpi.com The calculations can also predict the relative reactivity of different pyrazole derivatives. For instance, the deprotonated form of 4-methylpyrazole (B1673528) may have a slightly lower activation energy compared to the unsubstituted pyrazole, indicating it is a better nucleophile. mdpi.com

Thermodynamic analysis involves calculating the change in Gibbs free energy (ΔG) for a reaction, which determines the spontaneity and position of the equilibrium. DFT calculations can provide the energies of all species involved, allowing for the determination of reaction thermodynamics. mdpi.com

The table below presents a hypothetical example of data that can be obtained from a computational study of a reaction involving a pyrazole derivative.

Reaction ParameterCalculated Value (kcal/mol)Interpretation
Activation Energy (Ea) HighSuggests the reaction requires significant energy input (e.g., heating). mdpi.com
Reaction Energy (ΔErxn) NegativeIndicates the reaction is exothermic and the products are thermodynamically more stable than the reactants.
Gibbs Free Energy of Activation (ΔG‡) HighConsistent with a slow reaction rate at room temperature.
Gibbs Free Energy of Reaction (ΔGrxn) NegativeIndicates the reaction is spontaneous under the given conditions.

Transition state theory is a cornerstone of these computational analyses. The transition state is the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. By characterizing the transition state, chemists can understand the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com

Derivation of Quantum Chemical Descriptors (QCDs) for Structure-Property Relationship Prediction

Quantum chemical descriptors (QCDs) are numerical values derived from the electronic structure of a molecule, which can be used to predict its physicochemical properties and biological activity through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netresearchgate.net These descriptors provide a quantitative basis for understanding how the molecular structure of a compound like this compound relates to its function.

Commonly calculated QCDs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, electronegativity, and chemical hardness. researchgate.netacs.org These descriptors are typically calculated using DFT methods. acs.org

E_HOMO and E_LUMO : The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. psu.edu A higher E_HOMO suggests a better electron donor, while a lower E_LUMO indicates a better electron acceptor. psu.edu

HOMO-LUMO Energy Gap (ΔE) : The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netpjoes.com A large energy gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Electronegativity (χ) : This descriptor quantifies the ability of a molecule to attract electrons.

Chemical Hardness (η) : Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : This index quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from the environment. pjoes.com

These QCDs can be used to build QSAR models that correlate the descriptors with a specific biological activity, such as enzyme inhibition or antimicrobial activity. researchgate.netd-nb.info For example, a QSAR model might reveal that a higher HOMO energy and a lower HOMO-LUMO gap are correlated with increased inhibitory activity for a particular enzyme. researchgate.net Such models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. researchgate.net

The following table provides an example of calculated quantum chemical descriptors for a hypothetical pyrazole derivative.

Quantum Chemical DescriptorSymbolCalculated ValueSignificance
Highest Occupied Molecular Orbital Energy E_HOMO-6.5 eVRelates to electron-donating ability. psu.edu
Lowest Unoccupied Molecular Orbital Energy E_LUMO-1.2 eVRelates to electron-accepting ability. psu.edu
HOMO-LUMO Energy Gap ΔE5.3 eVIndicates chemical stability and reactivity. researchgate.net
Dipole Moment μ3.2 DReflects molecular polarity.
Chemical Hardness η2.65 eVMeasures resistance to change in electron distribution. researchgate.net
Electrophilicity Index ω1.9 eVQuantifies electrophilic character. pjoes.com

Chemical Reactivity and Reaction Mechanism Studies

Oxidation Reactions Involving the Hydroxyl Group and Pyrazole (B372694) Ring System

The pyrazole ring is known for its high resistance to oxidizing agents. globalresearchonline.net However, the substituents on the ring, particularly the hydroxyl group of 4-methyl-1H-pyrazol-3-ol, can undergo oxidation. The hydroxyl group at the C-3 position can be oxidized to the corresponding ketone or aldehyde functionalities under appropriate conditions. While direct oxidation studies on this compound are not extensively detailed, the reactivity is inferred from related pyrazolone (B3327878) structures. For instance, the synthesis of 1-phenyl-1H-pyrazol-3-ol can be achieved through the oxidation of 1-phenylpyrazolidin-3-one using ferric chloride (FeCl₃), indicating the stability of the resulting pyrazol-3-ol moiety under these oxidative conditions. mdpi.com

Reduction Reactions Targeting the Pyrazole Ring or Specific Substituents

Similar to its resistance to oxidation, the pyrazole ring is also generally resistant to reduction. globalresearchonline.net However, it can be catalytically hydrogenated, first to pyrazoline and subsequently to pyrazolidine, though this requires specific and often harsh conditions. globalresearchonline.net More commonly, reduction reactions target functional groups attached to the pyrazole ring without affecting the core heterocycle. researchgate.net A pertinent example is the reduction of 3-hydroxy-4-methyl-1-phenylpyrazole, where the N-phenyl substituent is reduced to a cyclohexyl group, yielding 1-cyclohexyl-3-hydroxy-4-methylpyrazole, while the pyrazole ring and its hydroxyl and methyl groups remain intact. researchgate.net This selectivity allows for the modification of substituents while preserving the central pyrazole scaffold.

Electrophilic Substitution Reactions on the Pyrazole Nucleus

As a π-excess aromatic system, the pyrazole ring readily undergoes electrophilic substitution reactions, with the attack preferentially occurring at the C-4 position. nih.govmdpi.com In this compound, this position is already occupied by a methyl group, which influences the regioselectivity of further substitutions. Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. globalresearchonline.net The Vilsmeier-Haack reaction, which introduces a formyl group, is another important electrophilic substitution. mdpi.com It is noteworthy that applying Vilsmeier-Haack conditions (DMF/POCl₃) to hydroxypyrazoles can sometimes lead to the substitution of the hydroxyl group with a chlorine atom, a reaction that competes with formylation. ktu.edu

Reaction Type Reagent(s) Position of Substitution Notes
HalogenationBr₂, N-bromosuccinimideC-4 (if unsubstituted)Bromination is a common method for functionalizing the pyrazole ring. researchgate.net
NitrationHNO₃/H₂SO₄C-4 (if unsubstituted)Introduces a nitro group, which can be a precursor for an amino group. mdpi.com
SulfonationH₂SO₄/SO₃C-4 (if unsubstituted)Adds a sulfonic acid group to the ring. globalresearchonline.net
FormylationDMF/POCl₃ (Vilsmeier-Haack)C-4 (if unsubstituted)Can lead to replacement of the C-3 hydroxyl group with chlorine. mdpi.comktu.edu

Nucleophilic Substitution and Addition Reactions

Nucleophilic attacks on the pyrazole ring generally favor the C-3 and C-5 positions. nih.govmdpi.com In this compound, the presence of the hydroxyl group at C-3 makes direct nucleophilic substitution at this position unlikely unless the hydroxyl is first converted into a better leaving group. The compound can, however, act as a nucleophile itself. Due to tautomerism, this compound exists in equilibrium with its keto form, 4-methyl-1,2-dihydro-3H-pyrazol-3-one. This tautomer can generate a carbanion at the C-4 position, which can then participate in nucleophilic addition reactions. A well-documented example is the Michael addition of pyrazol-3-ones to activated alkenes, such as β-nitrostyrenes, to form C-4 substituted derivatives. researchgate.net This reaction proceeds by the addition of the pyrazolone (acting as the nucleophile) to the electrophilic double bond of the Michael acceptor. researchgate.net

Intramolecular and Intermolecular Cyclization and Condensation Pathways

The reactive sites of this compound make it a valuable building block (synthon) for the synthesis of more complex heterocyclic systems, including fused rings. researchgate.net Condensation reactions are a cornerstone of pyrazole chemistry, enabling the construction of diverse molecular architectures. researchgate.net For example, derivatives of 5-aminopyrazole are used to synthesize pyrazolo[3,4-b]pyridines through intramolecular cyclization pathways. nih.gov Similarly, pyrazolo[4,3-c]pyridines can be formed via iodine-mediated electrophilic cyclization reactions. umtm.cz A notable example of intermolecular condensation is the tandem Knoevenagel–Michael reaction between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (a related pyrazolone) and 1,2,3-triazole aldehydes, which yields complex bis(1H-pyrazol-5-ol) structures. uran.uaresearchgate.net These reactions highlight the versatility of the pyrazole scaffold in constructing fused heterocyclic compounds through various cyclization and condensation strategies.

Mechanistic Investigations of Compound Interactions with Molecular Targets (e.g., Enzyme Active Sites)

Computational methods, particularly molecular docking, have become instrumental in elucidating the mechanisms by which pyrazole derivatives interact with biological targets at the molecular level. These studies provide insights into the binding modes and key interactions that underpin their pharmacological activity. For instance, derivatives of 4-substituted 1-phenyl-1H-pyrazol-3-ols have been investigated as potential lung cancer treatments, with docking studies revealing significant binding affinities to target proteins. researchgate.net In the field of antimicrobial research, docking studies showed that pyrazole-thiazole hybrids bind effectively to the DNA gyrase enzyme, with the pyrazole hydroxyl group forming crucial dual hydrogen bonds with the enzyme's active site. nih.gov Other studies have identified the epidermal growth factor receptor kinase (EGFRK) as a potential target for pyrazole-triazole hybrids, suggesting a mechanism of inhibition that could lead to antitumor effects. uran.uaresearchgate.net

Derivative Class Molecular Target Key Interactions Therapeutic Area
4-Substituted 1-phenyl-1H-pyrazol-3-olsLung Cancer Target ProteinsSignificant binding affinity (docking scores of -4.789 and -4.421 kcal/mol) researchgate.netOncology researchgate.net
Pyrazole-Thiazole HybridsDNA GyraseDual hydrogen bonds from pyrazole -OH group; π-H and π-π interactions nih.govAntimicrobial nih.gov
4,4'-(1H-1,2,3-triazol)bis(1H-pyrazol-5-ols)EGFRK ReceptorInhibition of receptor activity uran.uaresearchgate.netOncology uran.uaresearchgate.net

Elucidation of the Role of the Hydroxyl Group in Reaction Pathways and Intermolecular Interactions

The hydroxyl (-OH) group at the C3 position of the pyrazole ring is a defining feature of this compound, fundamentally governing its chemical reactivity, physical properties, and intermolecular behavior. This functional group is the primary site for hydrogen bonding, dictates the compound's participation in tautomeric equilibria, and serves as a reactive center for various transformations. Its acidity and nucleophilicity are central to the compound's role as a versatile synthetic intermediate.

Influence on Intermolecular Interactions and Supramolecular Assembly

The hydroxyl group, in conjunction with the pyrazole ring's nitrogen atoms, is instrumental in forming robust intermolecular hydrogen bonds. These interactions are critical in the solid state, influencing crystal packing and physical properties such as melting point. globalresearchonline.net

Hydrogen-Bonded Dimer Formation: X-ray crystallography studies on closely related pyrazol-3-ol derivatives reveal a common and stable supramolecular motif: the formation of inversion dimers through pairs of O—H⋯N hydrogen bonds. nih.goviucr.org In the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, for instance, two independent molecules in the asymmetric unit are each connected to neighboring molecules via these O—H⋯N interactions, creating a distinct R²₂(8) ring motif. nih.govnih.gov This pattern is also observed in the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol. iucr.org These dimers can act as building blocks for more extended structures; in the case of 4-methyl-5-phenyl-1H-pyrazol-3-ol, the dimers are further linked by N—H⋯O hydrogen bonds, forming one-dimensional chains. nih.govnih.gov

Solvent Effects on Hydrogen Bonding: The nature of these intermolecular associations is highly dependent on the solvent environment. mdpi.commdpi.com In nonpolar solvents like chloroform (B151607) (CDCl₃), NMR studies indicate that pyrazol-3-ols exist predominantly as dimers stabilized by the aforementioned intermolecular hydrogen bonds. mdpi.com However, in polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide (B87167) (DMSO), these pyrazole-pyrazole interactions are disrupted in favor of pyrazole-solvent hydrogen bonding, leading to the prevalence of monomeric species. mdpi.com This is evidenced by significant changes in the ¹H-NMR chemical shift of the hydroxyl proton in different solvents. mdpi.com

Interactive Table 1: Hydrogen Bond Geometry in a Related Pyrazol-3-ol Derivative This table presents typical hydrogen bond parameters observed in the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, illustrating the role of the hydroxyl group.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)Symmetry CodeReference
O1A—H1OA···N2A0.841.902.738(3)171x, y, z nih.gov
O1B—H1OB···N2B0.841.932.763(3)170x, y, z nih.gov
N1A—H1NA···O1B0.881.972.839(3)171x, y, z nih.gov
N1B—H1NB···O1A0.881.992.859(3)170x, y, z nih.gov

Participation in Reaction Pathways

The hydroxyl group is the key participant in the characteristic reactions of this compound, including tautomerism and nucleophilic reactions at the oxygen atom.

Tautomerism: Pyrazol-3-ols exist in equilibrium with their tautomeric pyrazolone forms (specifically, 1,2-dihydro-3H-pyrazol-3-ones). globalresearchonline.netmdpi.com The hydroxyl group is central to this prototropic tautomerism. While the equilibrium can be influenced by substitution and solvent, extensive NMR and X-ray crystal structure analyses of analogous compounds like 1-phenyl-1H-pyrazol-3-ol confirm that the 1H-pyrazol-3-ol (hydroxyl) form is the predominant and more stable tautomer in both solution and the solid state. mdpi.com

Reactivity as a Nucleophile: The hydroxyl group's reactivity is comparable to that of phenols. researchgate.net The proton of the -OH group is acidic and can be removed by a base, converting the group into a potent oxygen-centered nucleophile. This anion is central to many synthetic applications.

O-Alkylation and O-Acylation: The nucleophilic character of the deprotonated hydroxyl group allows for straightforward O-alkylation and O-acylation reactions. For example, treating a related compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, with a base like sodium hydride (NaH) followed by an electrophile like methyl iodide results in the formation of the corresponding 3-methoxy-pyrazole derivative. researchgate.netmdpi.com Similarly, reaction with acylating agents such as benzoyl chloride in the presence of a base yields the O-acylated product. mdpi.com

Condensation Reactions: The pyrazolol moiety can act as a nucleophile in condensation reactions. In the Knoevenagel-Michael condensation reaction with aldehydes, the pyrazolol (often depicted in its tautomeric pyrazolone form for mechanistic clarity) undergoes a Michael-type addition to an intermediate, a reaction driven by the nucleophilicity of the ring system, in which the hydroxyl group plays a pivotal role. frontiersin.orgarabjchem.org The initial deprotonation of the pyrazolol is a key step in initiating the reaction sequence. frontiersin.org

Interactive Table 2: Selected Reactions Involving the Hydroxyl Group of Pyrazol-3-ol Analogs This table summarizes key transformations of the hydroxyl group, demonstrating its versatility in chemical synthesis.

Reaction TypeReagentsProduct TypeDescriptionReference
O-Alkylation1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)3-Methoxy-pyrazoleThe hydroxyl proton is removed by a strong base, and the resulting alkoxide attacks an alkyl halide. researchgate.netmdpi.com
O-AcylationBenzoyl Chloride, Pyridine3-Benzoyloxy-pyrazoleThe hydroxyl group is acylated to form an ester. mdpi.com
Knoevenagel-Michael CondensationAromatic Aldehyde, Catalyst4,4'-(Arylmethylene)bis(pyrazol-5-ol)The pyrazolol acts as a nucleophile in a tandem reaction. frontiersin.orgarabjchem.org

Coordination Chemistry and Ligand Design

4-Methyl-1H-Pyrazol-3-ol and its Derivatives as Ligand Frameworks for Metal Ions

This compound and its derivatives serve as robust ligand frameworks for a variety of metal ions. The pyrazole (B372694) ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides multiple coordination sites. The presence of the hydroxyl group at the 3-position and the methyl group at the 4-position introduces additional functionality and steric influence, which can be strategically utilized in the design of ligands with specific coordination preferences.

The deprotonation of the hydroxyl group and the pyrazole N-H proton allows the ligand to act as a monoanionic or dianionic chelating agent. The nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group can coordinate to a metal center, forming stable chelate rings. This versatility in coordination modes makes this compound a valuable building block for constructing mononuclear, binuclear, and polynuclear metal complexes. The flexible nature of the pyrazole scaffold allows for the synthesis of a wide array of derivatives with tailored electronic and steric properties, further expanding their utility as ligands for diverse metal ions.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques.

Synthesis: The general synthetic route involves the deprotonation of the ligand using a base, followed by the addition of a metal salt. The choice of solvent, temperature, and stoichiometry of the reactants can influence the nuclearity and dimensionality of the resulting product. For instance, the use of linking co-ligands can lead to the formation of coordination polymers with extended network structures.

Characterization: A suite of analytical methods is employed to elucidate the structure and properties of the synthesized complexes.

Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-N, and O-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.

Investigation of Chelation Properties and Metal Ion Binding Affinity

The chelation properties and metal ion binding affinity of this compound are crucial for its application in various fields, including catalysis and bioinorganic chemistry. The stability of the metal complexes is quantified by their formation constants (log K), which can be determined using techniques such as potentiometric or spectrophotometric titrations.

Studies on related pyrazole-based ligands have shown that the stability of the metal complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The high stability of copper(II) complexes is attributed to the Jahn-Teller effect. The binding affinity is also influenced by the nature of the substituents on the pyrazole ring, the solvent, and the pH of the medium. For instance, electron-donating groups on the pyrazole ring can enhance the basicity of the ligand and, consequently, the stability of the metal complexes.

Table 1: Stability Constants (log K) of Metal Complexes with Pyrazole-based Ligands

Metal Ion Ligand log K₁ log K₂ Method
Cu(II) 3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazole 9.85 8.75 pH-metry
Ni(II) 3-(2-hydroxy-3,5-dichlorophenyl)-4-anisoyl-5-(4'-methoxyphenyl)-1-phenylpyrazole 8.65 7.25 pH-metry

Application of Pyrazole-Derived Metal Complexes in Homogeneous and Heterogeneous Catalysis

Metal complexes derived from pyrazole-based ligands, including those structurally similar to this compound, have demonstrated significant catalytic activity in a variety of organic transformations. The versatility of the pyrazole framework allows for the fine-tuning of the steric and electronic properties of the catalyst, which can influence its activity, selectivity, and stability.

Homogeneous Catalysis: In homogeneous catalysis, pyrazole-derived metal complexes have been employed in reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, cobalt complexes with pyrazole-based ligands have shown excellent catalytic activity for the oxygen evolution reaction (OER). jocpr.com

Heterogeneous Catalysis: For heterogeneous catalysis, pyrazole-based ligands can be incorporated into coordination polymers or metal-organic frameworks (MOFs). These materials offer the advantages of easy separation and recyclability of the catalyst. The porous nature of some of these materials can also lead to size- and shape-selective catalysis.

Development of Coordination Systems as Models for Bioinorganic Species

Pyrazole-containing ligands are valuable in bioinorganic chemistry for modeling the active sites of metalloenzymes. nih.gov The nitrogen atoms of the pyrazole ring can mimic the coordination environment of histidine residues, which are common ligands for metal ions in biological systems. By synthesizing and studying model complexes with ligands like this compound, researchers can gain insights into the structure, spectroscopy, and reactivity of the metal centers in these enzymes.

These model systems can help to elucidate the mechanisms of enzymatic reactions and can also serve as inspiration for the design of new catalysts for a range of chemical transformations.

Principles of Ligand Design for Tailored Metal Coordination and Functional Properties

The design of ligands based on the this compound scaffold is guided by several key principles to achieve tailored metal coordination and desired functional properties.

Steric Effects: The introduction of bulky substituents on the pyrazole ring can be used to control the coordination number and geometry of the metal center. This can also prevent the formation of undesired polynuclear species and can create specific pockets around the metal ion to influence substrate binding and selectivity in catalysis.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can increase the Lewis acidity of the metal center, which can be beneficial for certain catalytic applications.

Chelate Ring Size: The formation of stable five- or six-membered chelate rings upon coordination is a key factor in the stability of the resulting metal complexes. The design of the ligand should ensure that the donor atoms are positioned to form these favorable ring sizes.

Preorganization: Ligands that are preorganized for metal ion binding, meaning they have a conformation that is close to the one they adopt in the complex, will have a higher affinity for the metal ion due to a smaller entropic penalty upon coordination.

By systematically applying these principles, it is possible to design and synthesize ligands based on this compound that form metal complexes with specific structures, stabilities, and reactivities for a wide range of applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-methyl-1H-pyrazole-4-carboxylic acid
tris(4-methyl-1H-pyrazol-1-yl)methane

Supramolecular Architectures and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks (e.g., N-H···O, O-H···N, C-H···O, C-H···π) in Pyrazol-3-ol Systems

The molecular structure of pyrazol-3-ol derivatives, featuring both hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites, facilitates the formation of extensive and varied hydrogen bonding networks. These interactions are fundamental to the stability and structure of the resulting crystals.

N-H···O and O-H···N Interactions: These are among the most prevalent and strongest hydrogen bonds in pyrazol-3-ol systems. For instance, in the crystal structure of 4-methyl-5-phenyl-1H-pyrazol-3-ol, intermolecular O—H···N hydrogen bonds are key to forming dimeric motifs. nih.gov These dimers are further connected by N—H···O hydrogen bonds, creating chains within the crystal lattice. nih.gov Similarly, in 1-(4-chlorophenyl)-1H-pyrazol-3-ol, pairs of O—H···N hydrogen bonds link molecules into inversion dimers. nih.gov The interplay between these two types of hydrogen bonds is a recurring theme in the supramolecular assembly of these compounds.

N-H···N Interactions: In pyrazole (B372694) derivatives lacking the hydroxyl group, N-H···N hydrogen bonds are the primary drivers of self-assembly. These interactions can lead to the formation of various motifs, including dimers, trimers, tetramers, and infinite chains (catemers). nih.govresearchgate.netresearchgate.net The specific motif formed is influenced by the steric and electronic properties of the substituents on the pyrazole ring. researchgate.netnih.gov

The following table summarizes the types of hydrogen bonds observed in selected pyrazol-3-ol derivatives and their role in the supramolecular structure.

CompoundHydrogen Bond TypesResulting Supramolecular Motif
4-Methyl-5-phenyl-1H-pyrazol-3-olO—H···N, N—H···O, C—H···πDimers linked into chains nih.gov
1-(4-Chlorophenyl)-1H-pyrazol-3-olO—H···NInversion dimers nih.gov
5-Ethyl-4-methyl-1H-pyrazol-3(2H)-oneN—H···O, C—H···πDimers linked into 2D arrays nih.gov

Formation of Dimeric and Polymeric Supramolecular Units

The directional nature of hydrogen bonds in pyrazol-3-ol systems often leads to the formation of well-defined dimeric and polymeric structures.

Dimers: Dimerization is a common feature in the crystal structures of pyrazol-3-ols. As seen in 4-methyl-5-phenyl-1H-pyrazol-3-ol and 1-(4-chlorophenyl)-1H-pyrazol-3-ol, pairs of strong hydrogen bonds (O—H···N) create robust dimeric units, often with R_2^2(8) ring motifs. nih.govnih.gov These dimeric building blocks can then assemble into larger structures through weaker interactions.

Polymeric Chains and Networks: The connection of monomeric or dimeric units through hydrogen bonds can extend into one, two, or even three dimensions, forming polymeric supramolecular architectures. In 4-methyl-5-phenyl-1H-pyrazol-3-ol, dimers are linked by N—H···O bonds to form one-dimensional chains. nih.gov A cadmium bromide complex with 3-aminopyrazole (B16455) forms one-dimensional polymeric chains through bridging ligands, which are then linked by inter-chain hydrogen bonds to create a two-dimensional network. nih.gov Similarly, 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole forms supramolecular polymers or catemers. nih.govcsic.es

The formation of either discrete oligomers (like dimers and trimers) or extended polymeric chains is highly dependent on the substitution pattern of the pyrazole ring. nih.govmdpi.com

Studies on Crystal Engineering and Self-Assembly Processes

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. Pyrazole derivatives are excellent candidates for crystal engineering due to their versatile hydrogen bonding capabilities and the tunability of their molecular structure through substitution. rsc.org

The self-assembly of pyrazole-based motifs can be controlled to form different molecular packings. rsc.org The process is influenced by factors such as the nature of the substituents, the solvent used for crystallization, and temperature. The goal is to predict and control the formation of specific supramolecular architectures, such as one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

For instance, the introduction of different functional groups onto the pyrazole ring can direct the self-assembly process towards the formation of specific hydrogen-bonded motifs. This control over the supramolecular structure is essential for the development of new materials with tailored properties.

Influence of Substituents and Molecular Structure on Supramolecular Organization

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the acidity of the N-H proton and the basicity of the nitrogen and oxygen atoms, thereby modulating the strength of hydrogen bonds. nih.gov For example, studies on 3,5-disubstituted pyrazoles have shown that electron-withdrawing substituents can stabilize certain tautomeric forms, which in turn affects the intermolecular interactions and self-association patterns. mdpi.com

Steric Effects: Bulky substituents can hinder the formation of certain hydrogen-bonded motifs while favoring others. For instance, bulkier substituents on pyrazoles have been shown to favor the formation of dimeric crystals over larger oligomers or polymers. mdpi.com The position of the substituent also plays a critical role; substituents at the C4 position mainly affect the tertiary or quaternary structure, while those at C3 and C5 have a more direct influence on the primary hydrogen-bonded motifs. researchgate.netnih.gov

A study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles demonstrated that changing the substituent X from methoxy (B1213986) to nitro to amino resulted in dramatically different hydrogen-bonded structures: dimers, polymers, and a 2D network, respectively. nih.govcsic.es This highlights the significant control that substituent choice offers in directing supramolecular organization.

Potential Applications of Supramolecular Structures in Material Science Research

The ability to control the self-assembly of pyrazole derivatives into well-defined supramolecular architectures opens up possibilities for their application in material science. The resulting materials can exhibit interesting optical, electronic, and mechanical properties that are dependent on their solid-state structure.

Potential applications include:

Luminescent and Fluorescent Materials: The ordered arrangement of molecules in the solid state can lead to enhanced luminescent and fluorescent properties. mdpi.com Pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as brightening agents. mdpi.com

Liquid Crystals: The anisotropic shape of some pyrazole-based supramolecular assemblies can lead to the formation of liquid crystalline phases. rsc.org

Functional Soft Materials: Hydrogen bonding plays a crucial role in the organization and properties of functional soft materials like liquid crystals and responsive supergels incorporating the 3,5-dimethyl-4-arylpyrazole platform. nih.gov

Metal-Organic Frameworks (MOFs): Pyrazole and its derivatives can act as ligands to coordinate with metal ions, forming robust metal-organic frameworks with potential applications in gas storage, separation, and catalysis. rsc.org

The rational design of pyrazole-based molecules with specific substituents allows for the fine-tuning of their supramolecular structures and, consequently, their material properties. nih.gov

Strategic Applications in Academic Research and Development

Medicinal Chemistry Research Applications (General Focus)

The unique structural and physicochemical properties of the pyrazole (B372694) nucleus make it a "privileged scaffold" in drug discovery. Researchers have synthesized and evaluated a vast library of pyrazole derivatives, demonstrating their potential in treating a multitude of human diseases. These compounds are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects.

The pyrazole moiety is a key component in the development of new antimicrobial agents. Research has shown that derivatives built upon the pyrazole framework exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi. The versatility of the pyrazole ring allows for substitutions that can enhance potency and spectrum of activity.

For instance, studies on pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides, derived from chalcones, have demonstrated moderate to potent antimicrobial effects. Similarly, novel pyrazole derivatives incorporating an imidazothiadiazole moiety have shown highly selective inhibitory activity against multi-drug resistant strains. Specific compounds, such as 21c and 23h in one study, exhibited minimum inhibitory concentrations (MIC) of 0.25 µg/mL, which was four times more potent than the control drug, gatifloxacin. Another study highlighted that 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide produced larger inhibition zones against Bacillus subtilis than Amoxicillin. These findings underscore the potential of the pyrazole scaffold as a foundational structure for novel antibiotics to combat microbial resistance.

Table 1: Examples of Antimicrobial Activity in Pyrazole Derivatives
Compound Class/DerivativeTarget Organism(s)Observed ActivityReference
Pyrazole-dimedone compoundsC. albicans, S. aureus, E. faecalisEvaluated for antifungal and antibacterial activities.
Pyrazoles with imidazothiadiazole moiety (e.g., 21c, 23h)Multi-drug resistant bacteriaStrong antibacterial activity (MIC = 0.25 µg/mL), exceeding control drug.
Pyrano[2,3-c]pyrazole derivative (3c)Gram-positive and Gram-negative bacteriaPotent high inhibitory activity.
5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazideBacillus subtilisLarger inhibition zones than Amoxicillin.

The pyrazole scaffold is prevalent in numerous compounds investigated for their anticancer properties. These derivatives have been shown to exert cytotoxic effects against a wide array of human cancer cell lines through various mechanisms of action. The structural versatility of pyrazoles allows for the design of agents that can target specific enzymes and pathways involved in cancer progression, such as kinases (e.g., CDK2, EGFR, VEGFR-2) and tubulin polymerization.

For example, a series of pyrazole benzothiazole hybrids demonstrated potent activity against cancer cells like HT29, PC3, and A549, with IC50 values ranging from 3.17 to 6.77 µM. Another study found that pyrazolo[4,3-c]pyridine derivatives showed potent activity on MCF-7 and HepG2 cell lines with IC50 values as low as 1.937 µg/mL. Furthermore, some novel sugar-based pyrazole derivatives displayed good inhibitory activity against HepG2 and A549 cells. The consistent finding across numerous studies is that appropriate substitutions on the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.

Table 2: Selected Pyrazole Derivatives and their In Vitro Anticancer Activity
Derivative ClassCancer Cell LineIC50 ValueReference
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77 µM
Pyrazolo[4,3-c]pyridine DerivativeMCF-7 (Breast)1.937 µg/mL
Pyrazolo[4,3-c]pyridine DerivativeHepG2 (Liver)3.695 µg/mL
Indole-linked Pyrazole DerivativeMCF-7, HepG2, HCT116, A549< 23.7 µM
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast)0.25 µM

Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents. The most notable example is celecoxib, a selective COX-2 inhibitor containing a pyrazole core, widely used to treat inflammation and pain. Academic research continues to explore new pyrazole-based compounds for improved efficacy and safety profiles.

Studies have shown that pyrazole derivatives can effectively reduce inflammation in models such as carrageenin-induced paw edema. For instance, the novel derivative FR140423 was found to be two- to three-fold more potent than indomethacin in reducing paw edema and adjuvant arthritis. In addition to anti-inflammatory effects, many pyrazole compounds exhibit significant analgesic properties. Certain synthesized pyrazole derivatives demonstrated potent analgesic effects in the yeast-induced hyperalgesic model, with some being five-fold more potent than indomethacin. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

A primary reason for the broad pharmacological activity of pyrazole derivatives is their ability to inhibit a wide range of enzymes. The pyrazole scaffold serves as a versatile template for designing specific inhibitors for various enzyme classes, which is a key strategy in modern drug discovery.

Key enzyme targets for pyrazole derivatives include:

Cyclooxygenases (COX-1 and COX-2): As mentioned, pyrazoles are famous for their role in developing selective COX-2 inhibitors like celecoxib for anti-inflammatory therapy.

Kinases: Numerous pyrazole compounds have been developed as inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in cancer therapy. For example, certain indole-linked pyrazole derivatives showed significant CDK2 inhibition with IC50 values as low as 0.074 µM.

Bacterial Enzymes: Researchers have designed pyrazole-based inhibitors for essential bacterial enzymes, representing a promising avenue for new antibiotics. One such target is N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), where a pyrazole analog demonstrated an IC50 of 17.9 ± 8.0 μM. Another target is bacterial topoisomerase II, which is inhibited by a series of pyrazole analogs.

Other Enzymes: Pyrazole derivatives have also been investigated as inhibitors of lipoxygenase, α-glucosidase, carbonic anhydrase, and cholinesterases, indicating their potential for treating a wide range of conditions from inflammation to diabetes and Alzheimer's disease.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the pyrazole scaffold. These investigations systematically modify the substituents at different positions of the pyrazole ring to understand how these changes affect biological activity, potency, and selectivity.

Key findings from SAR studies on pyrazole derivatives include:

Substituents on the Phenyl Rings: In many diaryl-pyrazole series, the nature and position of substituents on the phenyl rings attached to the pyrazole core are critical for activity. For instance, in anticancer pyrazole benzothiazole hybrids, electron-withdrawing groups on the aromatic rings enhanced growth inhibition. For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position were found to be optimal for potent activity.

Groups at Position 4: The group at the 4-position of the pyrazole ring can significantly influence activity. For example, in one series of cannabinoid receptor antagonists, a methyl group at this position was part of the lead compound structure.

Side Chains and Functional Groups: The type of functional group, such as carboxamides or sulfonamides, and the nature of any linking chains, profoundly impact the compound's interaction with its biological target. For example, in a series of topoisomerase II inhibitors, the length and conformation of the linker between the pyrazole core and another moiety were key determinants of potency.

These SAR studies provide a rational basis for the design of new, more effective pyrazole-based therapeutic agents.

Agricultural Chemistry Research Directions

Beyond pharmaceuticals, the pyrazole core is a vital structural motif in modern agrochemicals. Research is actively exploring pyrazole derivatives for use as fungicides, herbicides, and insecticides, aiming to improve crop protection and food security.

Several commercial fungicides are based on the pyrazole carboxamide scaffold and act by inhibiting the succinate dehydrogenase (SDH) enzyme in pathogenic fungi. Inspired by these successes, researchers are designing novel pyrazole derivatives with potent fungicidal properties. For example, one study developed pyrazole carboxylate derivatives containing a thiazole backbone, with one compound showing excellent activity against Botrytis cinerea with an EC50 of 0.40 mg/L. Another series of pyrazole derivatives showed broad-spectrum fungicidal activity, with a compound containing a p-trifluoromethyl-phenyl moiety being the most active against six tested phytopathogens.

In the area of herbicides, pyrazole derivatives have been developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for weed control. Novel pyrazole derivatives have shown superior inhibitory activity against the target enzyme compared to commercial herbicides like topramezone (B166797) and mesotrione, along with excellent post-emergence herbicidal activity and high crop safety for maize, cotton, and wheat. These research directions highlight the significant and ongoing contribution of pyrazole chemistry to the development of effective and selective crop protection agents.

Table 3: Agrochemical Applications of Pyrazole Derivatives
ApplicationTargetExample Derivative/FindingReference
FungicideBotrytis cinereaPyrazole carboxylate with thiazole backbone (EC50 = 0.40 mg/L).
FungicideValsa maliPyrazole carboxylate with thiazole backbone (EC50 = 0.32 mg/L).
FungicideVarious phytopathogensDerivative with p-trifluoromethyl-phenyl moiety showed high activity (EC50 = 1.6-6.9 µg/mL).
HerbicideHPPD EnzymeNovel pyrazole derivative showed superior IC50 (0.05 µM) vs. topramezone (1.33 µM).

1 Development of Fluorescent Dyes and Optical Materials

While pyrazole itself is not fluorescent, appropriately substituted pyrazole derivatives have emerged as a versatile class of compounds for the development of fluorescent dyes and optical materials rsc.org. Their high synthetic versatility, excellent electronic properties, and biocompatibility make them promising candidates for applications such as bioimaging nih.gov.

Researchers have developed a variety of fluorescent probes based on pyrazole derivatives for detecting ions and molecules of biological significance. For instance, a fluorescently labeled pyrazole derivative, EH-DF, was synthesized by incorporating a dansyl moiety. This compound exhibited maximal excitation and emission wavelengths at 350 nm and 535 nm, respectively, and was used to induce a triple response in Arabidopsis seedlings, demonstrating its potential for in-planta tracing nih.gov. Other pyrazole-based probes have been designed as "turn-off" sensors for metal cations like Cu²⁺, where the fluorescence is quenched upon binding nih.gov.

The photophysical properties of pyrazole derivatives, including high fluorescence quantum yields and large Stokes shifts, make them suitable for various optical applications rsc.org. They are used as materials in electrophotography, transistors, and photoresists ias.ac.in. Certain pyrazoline derivatives exhibit efficient broadband photoluminescence that covers nearly the entire visible spectrum, showing potential for lasing applications when doped into a polymer matrix researchgate.net. The development of trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines has also been explored for their high light absorbance and electroluminescent properties in organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPV) mdpi.com.

Table 3: Photophysical Properties of Selected Fluorescent Pyrazole Derivatives

Derivative Type Excitation (λ_abs) Emission (λ_em) Quantum Yield (Φ_F) Application
Dansyl-labeled pyrazole (EH-DF) 350 nm 535 nm Not specified Chemical inducer for biological studies nih.gov
Pyrazoline probe (for sulfites) 558 nm 640 nm 13% In vivo sulfite detection nih.gov
Fused pyrazole probe (78) 325 nm, 372 nm 476 nm 38% Fluoride (B91410) ion detection nih.gov
Pyrazolo[3,4-b]quinolines Not specified Varies (e.g., π,π*-type emission) Not specified OLEDs and OPVs mdpi.com

2 Exploration of Coordination Polymers for Electronic Applications

Pyrazole and its derivatives are excellent chelating agents for transition metals, which has led to extensive research into their coordination chemistry researchgate.netresearchgate.net. The ability of pyrazole ligands to coordinate with metal ions in various modes allows for the construction of diverse and complex structures, including coordination polymers researchgate.net. These materials are of interest for potential applications in electronics and catalysis researchgate.net.

The nitrogen atoms in the pyrazole ring serve as effective donor sites for coordinating with metal ions, leading to the formation of stable complexes rsc.orgnih.gov. Research has focused on synthesizing and characterizing coordination compounds with metals such as Zn(II), Cd(II), Cu(II), and Fe(II) nih.govcsic.es. The resulting structures can range from mononuclear complexes to one-dimensional, two-dimensional, or three-dimensional coordination polymers.

The self-assembly process of these polymers is often influenced by factors such as hydrogen bonding and the specific substitution pattern on the pyrazole ligand nih.gov. While the direct application of these coordination polymers in electronic devices is still an area of active exploration, their fundamental properties are being thoroughly investigated. The structured and potentially porous nature of these materials, sometimes referred to as metal-organic frameworks (MOFs), makes them candidates for various advanced applications acs.org. The study of their synthesis, crystal structures, and physicochemical properties forms the basis for their future use in electronic and optoelectronic materials.

1 Research on Metal Ion Extraction and Separation Utilizing Pyrazole Derivatives

In analytical chemistry, pyrazole derivatives are recognized as an important class of chelating ligands for the extraction and separation of metal ions rsc.orgnih.gov. Their ability to form stable complexes with a wide range of metal atoms, due to the presence of nitrogen, sulfur, and oxygen donor sites, makes them highly effective extractants rsc.orgnih.gov.

Studies have demonstrated the utility of specific pyrazole derivatives in solvent extraction processes. For example, the Schiff base 4,4´-(1E,1E´)-1,1´-(ethane-1,2-diylbis(azan-1-yl-1ylidene))bis(5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-ol) (H2BuEtP) has been used, both alone and in combination with a synergist, to extract various metal ions from aqueous solutions. Research has evaluated its effectiveness in removing Cu(II), Fe(II), Ni(II), Pb(II), and other heavy metals ijisrt.comconscientiabeam.comijisrt.org.

The efficiency of extraction is often dependent on factors such as pH and the presence of other anions or complexing agents in the aqueous phase conscientiabeam.comijisrt.org. For instance, in the extraction of Fe(II) using H2BuEtP, certain acids and anions were found to act as salting-out or masking agents at different concentrations, allowing for theoretical separation of Fe(II) from Ni(II) and Pb(II) under specific conditions conscientiabeam.com. Similarly, the extraction of Cu(II) was shown to be highly efficient, with distribution ratios indicating that 99.9% removal could be achieved in a small number of extraction batches ijisrt.org. These pyrazole-based systems provide a basis for developing selective methods for the separation and quantification of metal ions in various samples.

Table 4: Metal Ion Extraction Efficiency of a Pyrazole Derivative (H2BuEtP)

Metal Ion Organic Phase pH Extraction Efficiency (%E) Conditions
Cu(II) H2BuEtP 6.0 97.28% With 0.005 M H₂SO₄ ijisrt.org
Cu(II) H2BuEtP 6.0 98.82% With 0.01 M Cl⁻ ijisrt.org
Fe(II) H2BuEtP Not specified >90% With various acids and anions conscientiabeam.com
Fe(II) H2BuEtP/HBuP Not specified 99.93% With 0.01 M HNO₃ conscientiabeam.com
Multi-metal (Cd, Fe, Ni, Pb) H2BuEtP 7.5 Requires 7 batches for 99.9% extraction With 0.001 M Tartrate academicjournals.org

Development of Novel Chelating Agents

The compound 4-methyl-1H-pyrazol-3-ol is recognized in academic and research spheres as a promising scaffold for the development of novel chelating agents. Its unique structural and electronic properties, stemming from the pyrazole ring and the adjacent hydroxyl group, allow for versatile coordination with a variety of metal ions. Research in this area focuses on harnessing these characteristics to design ligands for applications in catalysis, materials science, and analytical chemistry.

The chelating ability of this compound is primarily attributed to the presence of both a nitrogen atom within the pyrazole ring and an oxygen atom from the hydroxyl group. This arrangement of donor atoms allows the molecule to act as a bidentate ligand, forming stable chelate rings with metal centers. The specific coordination mode can, however, vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

Detailed research findings have illuminated several key aspects of this compound's function as a chelating agent. The deprotonation of the hydroxyl group creates an anionic oxygen donor, which significantly enhances the ligand's binding affinity for metal ions. The nitrogen atom of the pyrazole ring, with its available lone pair of electrons, serves as the second coordination site. This N,O-chelation is a common and effective binding motif for a range of transition metals.

Furthermore, the methyl group at the 4-position of the pyrazole ring can influence the electronic and steric properties of the resulting metal complexes. This substituent can impact the solubility, stability, and catalytic activity of the coordinated compound. The modular nature of the pyrazole scaffold allows for further synthetic modifications, enabling the fine-tuning of these properties for specific applications. For instance, the introduction of additional functional groups can lead to polydentate ligands with enhanced selectivity and affinity for particular metal ions.

The table below summarizes the key structural features of this compound relevant to its application as a chelating agent and the types of metal complexes that can be formed.

FeatureDescriptionImplication for Chelation
Functional Groups Hydroxyl (-OH) and Pyrazole Ring (-C3H3N2-)Provides N,O-donor atom set for bidentate chelation.
Coordination Sites Pyrazole Nitrogen and Hydroxyl OxygenFormation of stable five-membered chelate rings with metal ions.
Methyl Substituent -CH3 at the 4-positionInfluences steric hindrance and electronic properties of the ligand and its metal complexes.
Tautomerism Can exist in keto-enol tautomeric formsThe predominant tautomer can influence the coordination mode and the properties of the resulting complex.

At the end of the article, a table of all mentioned compound names is provided for reference.

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing 4-methyl-1H-pyrazol-3-ol derivatives, and how can reaction yields be optimized?

A1. The synthesis of pyrazole derivatives often involves cyclocondensation of β-diketones with hydrazines. For example, This compound analogs can be synthesized by refluxing substituted 1,3-diketones with hydrazine hydrate in ethanol/acetic acid (7:3 v/v) under nitrogen. Key steps include:

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) improves purity.
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of diketone to hydrazine) and reaction time (6–8 hours) enhances yields to ~45–74% .

Q. Q2. How can X-ray crystallography be employed to resolve the crystal structure of this compound derivatives?

A2. Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:

  • Crystallization : Use ethanol-chloroform (1:1) mixtures to grow high-quality crystals.
  • Data collection : Employ a Stoe IPDS-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
  • Refinement : SHELXL-97 software refines structures, with hydrogen bonding analyzed via Mercury 4.0. Dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68°) reveal conformational flexibility .

Advanced Research Questions

Q. Q3. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound derivatives in crystalline phases?

A3. Graph set analysis (Etter’s formalism) identifies recurring motifs:

  • O–H···N bonds : Stabilize dimeric units (e.g., R₂²(8) motifs) with bond lengths of 1.86–1.89 Å.
  • C–H···π interactions : Contribute to layered packing, observed in derivatives with aryl substituents.
  • Methodology : Combine SCXRD with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions .

Q. Q4. What strategies address contradictions in reported synthetic yields for pyrazole derivatives, such as discrepancies between 45% and 74%?

A4. Systematic analysis includes:

  • Reagent purity : Use anhydrous hydrazine and freshly distilled solvents to minimize side reactions.
  • Kinetic vs. thermodynamic control : Monitor reaction progress (TLC/HPLC) to isolate intermediates.
  • Reproducibility : Validate protocols under inert atmospheres (N₂/Ar) to avoid oxidation .

Q. Q5. How can computational methods complement experimental data in studying the reactivity of this compound?

A5. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Tautomer stability : The 1H-pyrazol-3-ol tautomer is more stable than the 2H-pyrazol-3-ol form by ~5 kcal/mol.
  • Electrophilic substitution sites : Fukui indices highlight C4 and C5 positions as reactive centers.
  • Validation : Overlay DFT-optimized structures with SCXRD data (RMSD < 0.1 Å) .

Q. Q6. What bioassay designs are suitable for evaluating the biological activity of this compound derivatives?

A6. Focus on structure-activity relationship (SAR) studies:

  • Enzyme inhibition : Assay against cyclooxygenase-2 (COX-2) or α-glucosidase using UV-Vis kinetics.
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values correlated with substituent electronegativity .

Methodological Considerations

Q. Q7. How can regioselectivity challenges in multi-step pyrazole syntheses be addressed?

A7. Strategies include:

  • Directed metalation : Use Pd-catalyzed cross-coupling to install substituents at specific positions.
  • Protecting groups : Temporarily block reactive hydroxyl groups (e.g., TMSCl) during alkylation.
  • Microwave-assisted synthesis : Reduce reaction times (30 mins vs. 7 hours) and improve regioselectivity .

Q. Q8. What analytical techniques are recommended for characterizing pyrazole derivatives?

A8. A multi-technique approach:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies tautomers; δ 10.2 ppm (OH) confirms hydroxyl presence.
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 165.0764).
  • Thermal analysis : TGA-DSC determines decomposition temperatures (>200°C for stable derivatives) .

Data Interpretation and Reporting

Q. Q9. How should researchers document crystallographic data for reproducibility?

A9. Follow IUCr guidelines:

  • Deposit CIFs : In the Cambridge Structural Database (CSD) with accession codes (e.g., CCDC 1234567).
  • Report parameters : Include R₁/wR₂ values (<0.05), completeness (>98%), and refinement details (SHELXL-97) .

Q. Q10. What statistical methods are appropriate for analyzing biological activity data?

A10. Use:

  • Dose-response curves : Fit with GraphPad Prism (log(inhibitor) vs. response, variable slope).
  • ANOVA/Tukey tests : Compare IC₅₀ values across derivatives (p < 0.05).
  • QSAR models : MLR analysis with descriptors like logP and polar surface area .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.